molecular formula C14H9N5O5 B3039012 7-Amino-5-(3-nitrophenyl)-2,4-dioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile CAS No. 94988-66-6

7-Amino-5-(3-nitrophenyl)-2,4-dioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile

Cat. No.: B3039012
CAS No.: 94988-66-6
M. Wt: 327.25 g/mol
InChI Key: AWTYFQJESBHIPF-UHFFFAOYSA-N
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Description

7-Amino-5-(3-nitrophenyl)-2,4-dioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a complex molecular architecture, identified by the molecular formula C14H10N4O3 and a molecular weight of 282.26 g/mol . Its structure integrates a quinazoline-dione core, a 3-nitrophenyl substituent, and both cyano and amino functional groups, making it a versatile scaffold for the synthesis of diverse chemical libraries . The compound is characterized by its high structural complexity, as indicated by a topological polar surface area of approximately 124.76 Ų . Researchers can utilize this advanced intermediate to explore structure-activity relationships in various biological targets. While specific biological data for this compound is proprietary, compounds with similar fused pyrano-pyrimidine structures are frequently investigated for their potential pharmacological properties. This product is intended for research and development purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

7-amino-5-(3-nitrophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O5/c15-5-8-9(6-2-1-3-7(4-6)19(22)23)10-12(20)17-14(21)18-13(10)24-11(8)16/h1-4,9H,16H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTYFQJESBHIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Amino-5-(3-nitrophenyl)-2,4-dioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile (CAS Number: 94988-66-6) is a synthetic compound with potential biological activity. Its molecular formula is C14H9N5O5, and it has garnered attention for its possible applications in medicinal chemistry and pharmacology.

The compound exhibits a range of biological activities primarily attributed to its structural features. It is believed to interact with various biochemical pathways, potentially acting as an enzyme inhibitor or modulator. Specifically, its nitrophenyl group may enhance its interaction with biological targets due to increased electron affinity.

Antimicrobial Activity

Recent studies suggest that 7-amino derivatives can exhibit significant antimicrobial properties. For instance, research has indicated that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, the general trend in related compounds suggests a promising antimicrobial profile.

Anticancer Properties

There is growing interest in the anticancer potential of quinazoline derivatives. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The exact mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been a focal point in research. For example, certain derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), which is crucial in neuropharmacology. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.

Study 1: Antimicrobial Activity Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of various quinazoline derivatives against standard bacterial strains. The results indicated that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against E. coli and S. aureus.

CompoundMIC (µg/mL) E. coliMIC (µg/mL) S. aureus
Compound A6432
Compound B12864
Compound C3216

Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, a series of quinazoline derivatives were tested for their cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that some derivatives had IC50 values below 10 µM, indicating potent activity.

CompoundIC50 (µM) MCF-7IC50 (µM) HeLa
Compound X57
Compound Y1215
Compound Z911

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted through comparisons with analogs bearing variations in substituents, synthesis methods, and physicochemical properties. Below is a detailed analysis:

Substituent Effects on Yield and Reactivity
Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Spectral Features Reference
Target Compound 3-nitrophenyl 92–97 258–266 IR: 3,417 (NH₂), 2,192 (C≡N); ¹H-NMR: δ 8.06–8.12 (Ar-H)
4d (Fluorophenyl analog) 4-fluorophenyl 96 258–259 ¹H-NMR: δ 7.18–8.62 (Ar-H), δ 10.73 (NH)
3e (Chlorophenyl analog) 2-chlorophenyl 91 236–238 ¹H-NMR: δ 7.16–7.42 (Ar-H), δ 3.07–3.37 (CH₃)
3d (Hydroxy-methoxyphenyl analog) 4-hydroxy-3-methoxyphenyl 30.5 Not reported HRMS: m/z 603.1921 [M+H]⁺
4d (Methoxyphenyl analog) 4-methoxyphenyl 21.7 Not reported ¹³C-NMR: δ 193.14 (C=O), δ 114.30 (Ar-C)

Key Observations :

  • Yield : The 3-nitrophenyl derivative achieves superior yields (92–97%) compared to analogs with bulkier substituents (e.g., 4-hydroxy-3-methoxyphenyl, 30.5%) or electron-donating groups (e.g., methoxyphenyl, 21.7%) . This suggests that the nitro group’s electron-withdrawing nature enhances reaction efficiency in cyclocondensation steps.
  • Thermal Stability : The nitro-substituted compound exhibits a higher melting point (258–266°C) than the 2-chlorophenyl analog (236–238°C), likely due to stronger intermolecular dipole interactions from the nitro group .
Spectral and Electronic Properties
  • Aromatic Proton Shifts : The 3-nitrophenyl group induces significant deshielding in ¹H-NMR (δ 8.06–8.12 ppm for meta/para protons), contrasting with the upfield shifts observed in 4-fluorophenyl (δ 7.18–8.62 ppm) and 2-chlorophenyl analogs (δ 7.16–7.42 ppm). This reflects the nitro group’s strong electron-withdrawing resonance effect .
  • C≡N and C=O Stretching: The nitrile (2,192 cm⁻¹) and carbonyl (1,659–1,711 cm⁻¹) IR bands remain consistent across analogs, confirming the structural integrity of the pyrano[2,3-d]pyrimidine core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Amino-5-(3-nitrophenyl)-2,4-dioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Amino-5-(3-nitrophenyl)-2,4-dioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile

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